2,3-Difluoro-6-methylbenzyl chloride
Description
2,3-Difluoro-6-methylbenzyl chloride is a halogenated aromatic compound characterized by a benzyl chloride backbone substituted with two fluorine atoms at positions 2 and 3 and a methyl group at position 4. This structure combines electron-withdrawing fluorine substituents with a sterically influencing methyl group, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer synthesis. However, direct literature on its synthesis, properties, or applications is scarce, necessitating comparisons with structurally analogous compounds.
Properties
CAS No. |
1804418-05-0 |
|---|---|
Molecular Formula |
C8H7ClF2 |
Molecular Weight |
176.59 g/mol |
IUPAC Name |
3-(chloromethyl)-1,2-difluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-3-7(10)8(11)6(5)4-9/h2-3H,4H2,1H3 |
InChI Key |
HOXADPRCODEGOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)F)F)CCl |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2,6-Difluorobenzyl Chloride (CAS 697-73-4)
- Key Differences :
- Symmetry: The 2,6-difluoro substitution creates a para-difluoro symmetry, reducing steric hindrance compared to the 2,3-difluoro arrangement.
- Reactivity: Electron-withdrawing fluorine groups activate the benzyl chloride for nucleophilic substitution. The absence of a methyl group in 2,6-difluorobenzyl chloride may enhance reaction rates due to reduced steric effects .
- EC Number : 615-010-6 (distinct from the target compound) .
2-Chloro-6-fluorobenzaldehyde
- Structure : Chlorine at position 2, fluorine at position 6, and an aldehyde functional group.
- Key Differences: Functional Group: The aldehyde moiety (vs. benzyl chloride) alters reactivity, favoring oxidation or condensation reactions. Synthesis: Produced via bromination at 150–200°C followed by sulfuric acid treatment, as described in historical methods .
Methyl-Substituted Analogues (e.g., 6-Methylbenzyl Chloride)
- Electronic Effects: Fluorine atoms in the target compound enhance electrophilicity at the benzylic carbon, offsetting the methyl group’s electron-donating inductive effect.
Hypothesized Physicochemical Properties
While direct data for 2,3-difluoro-6-methylbenzyl chloride are unavailable, comparisons with analogues suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
